molecular formula C6H14ClO2P B14574475 Ethyl (2-chloroethyl)ethylphosphinate CAS No. 61752-93-0

Ethyl (2-chloroethyl)ethylphosphinate

Cat. No.: B14574475
CAS No.: 61752-93-0
M. Wt: 184.60 g/mol
InChI Key: QKDWPPLNQOGPHZ-UHFFFAOYSA-N
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Description

Ethyl (2-chloroethyl)ethylphosphinate is an organophosphorus compound with the chemical formula C6H14ClO2P

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-chloroethyl)ethylphosphinate typically involves the reaction of ethyl phosphinate with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Ethyl phosphinate+2-chloroethanolEthyl (2-chloroethyl)ethylphosphinate\text{Ethyl phosphinate} + \text{2-chloroethanol} \rightarrow \text{this compound} Ethyl phosphinate+2-chloroethanol→Ethyl (2-chloroethyl)ethylphosphinate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chloroethyl)ethylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted phosphinates.

Scientific Research Applications

Ethyl (2-chloroethyl)ethylphosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-chloroethyl)ethylphosphinate involves its interaction with molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in the structure and function of these molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl phosphinate
  • 2-chloroethanol
  • Tris(2-chloroethyl) phosphate

Uniqueness

Ethyl (2-chloroethyl)ethylphosphinate is unique due to its specific chemical structure, which combines the properties of both ethyl phosphinate and 2-chloroethanol. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

CAS No.

61752-93-0

Molecular Formula

C6H14ClO2P

Molecular Weight

184.60 g/mol

IUPAC Name

1-chloro-2-[ethoxy(ethyl)phosphoryl]ethane

InChI

InChI=1S/C6H14ClO2P/c1-3-9-10(8,4-2)6-5-7/h3-6H2,1-2H3

InChI Key

QKDWPPLNQOGPHZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)CCCl

Origin of Product

United States

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